ClC1=C(NC(C)=O)C=CC(I)=C1
. The InChI code for this compound is 1S/C8H7ClINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12)
.
Several methods can be employed to synthesize N-(2-Chloro-4-iodophenyl)acetamide. A common approach involves the acetylation of 2-Chloro-4-iodoaniline. This reaction typically utilizes acetyl chloride (CH3COCl) or acetic anhydride ((CH3CO)2O) as the acetylating agent, often in the presence of a base like pyridine or triethylamine. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4